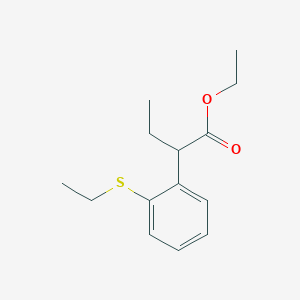

Ethyl 2-(2-(ethylthio)phenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(ethylthio)phenyl)butanoate is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . This compound belongs to the class of esters and contains an ethylthio group attached to a phenyl ring, which is further connected to a butanoate ester moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(ethylthio)phenyl)butanoate typically involves the esterification of 2-(ethylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(ethylthio)phenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(2-(ethylthio)phenyl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(ethylthio)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 2-(2-(ethylthio)phenyl)butanoate can be compared with other similar compounds, such as:

Ethyl 2-phenylbutanoate: Lacks the ethylthio group, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and applications.

The presence of the ethylthio group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs .

Biological Activity

Ethyl 2-(2-(ethylthio)phenyl)butanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as an ester, characterized by the presence of an ethylthio group attached to a phenyl ring. Its molecular formula is C₁₄H₁₈OS, and it has a molecular weight of approximately 250.35 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is believed to arise from its interaction with various biological targets, including enzymes and receptors. The compound may act as a nucleophile or electrophile in biochemical reactions, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of microorganisms. For example, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Candida albicans | Moderate inhibition |

Anti-inflammatory Properties

This compound has also been investigated for its potential anti-inflammatory effects. Compounds that share structural similarities have shown the ability to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory disorders .

Case Studies

- Antimicrobial Efficacy : A study published in 2012 synthesized several derivatives related to this compound. The compounds were screened for antibacterial and antifungal activities against various pathogens. Results indicated that several derivatives exhibited strong antimicrobial effects, particularly against Gram-positive bacteria .

- Inflammation Model : A research article highlighted the use of similar compounds in animal models of inflammation. The results showed that treatment with these compounds significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels in serum .

Pharmacological Applications

The pharmacological potential of this compound includes:

- Antimicrobial Agents : Development of new antimicrobial agents targeting resistant strains.

- Anti-inflammatory Drugs : Potential use in treating autoimmune diseases and chronic inflammatory conditions.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels at therapeutic doses, but further investigations are needed to determine long-term effects and safe dosage ranges.

Properties

Molecular Formula |

C14H20O2S |

|---|---|

Molecular Weight |

252.37 g/mol |

IUPAC Name |

ethyl 2-(2-ethylsulfanylphenyl)butanoate |

InChI |

InChI=1S/C14H20O2S/c1-4-11(14(15)16-5-2)12-9-7-8-10-13(12)17-6-3/h7-11H,4-6H2,1-3H3 |

InChI Key |

SZWXZFYVHMHQNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1SCC)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.